

Application Note: Determination of Descarbamoyl Cefuroxime using a Validated HPLC-UV Method

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Compound of Interest		
Compound Name:	Descarbamoyl cefuroxime	
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Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of **Descarbamoyl Cefuroxime**, a primary degradation product of the cephalosporin antibiotic, Cefuroxime. The described method is specific, accurate, and precise, making it suitable for routine quality control, stability studies, and impurity profiling in pharmaceutical development and manufacturing.

Introduction

Cefuroxime is a widely used second-generation cephalosporin antibiotic. Its degradation profile is of critical importance for ensuring the safety and efficacy of pharmaceutical formulations. **Descarbamoyl Cefuroxime** is a significant degradation product formed via hydrolysis.[1] Monitoring and controlling the levels of this impurity is a regulatory requirement. This document provides a detailed protocol for a reversed-phase HPLC-UV method designed for the accurate quantitation of **Descarbamoyl Cefuroxime**.

Experimental ProtocolsInstrumentation and Chromatographic Conditions



A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven is required for this analysis.[1] The chromatographic conditions have been optimized for the separation of **Descarbamoyl Cefuroxime** from Cefuroxime and other potential impurities.

Table 1: Chromatographic Conditions

Parameter	Condition	
HPLC System	Isocratic or Gradient HPLC with UV-Vis Detector	
Column	Betasil C18 (250 x 4.6 mm, 5 μm) or equivalent	
Mobile Phase	Gradient mixture of Mobile Phase A and Mobile Phase BMobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acidMobile Phase B: Acetonitrile	
Flow Rate	1.0 mL/min[1]	
Detection Wavelength	278 nm[1]	
Injection Volume	10 μL[1]	
Column Temperature	30°C[1]	

Preparation of Solutions

- a. Mobile Phase Preparation:
- Mobile Phase A: Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to obtain a 0.02 M solution. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 μm membrane filter and degas.
- Mobile Phase B: Use HPLC-grade acetonitrile. Filter through a 0.45 μm membrane filter and degas.
- b. Standard Solution Preparation:



- Prepare a stock solution of **Descarbamoyl Cefuroxime** reference standard in the mobile phase at a concentration of approximately 0.1 mg/mL.[1]
- From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the desired concentration range.
- c. Sample Preparation:
- Accurately weigh and dissolve the sample containing Descarbamoyl Cefuroxime in the mobile phase to achieve a theoretical concentration within the calibration range.[1]
- Filter the sample solution through a 0.45 μm syringe filter before injection.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

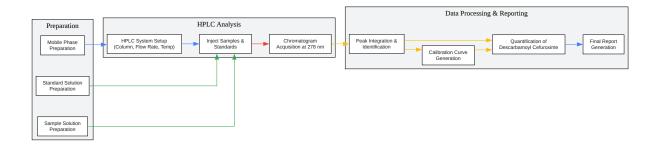
Table 2: Summary of Method Validation Parameters

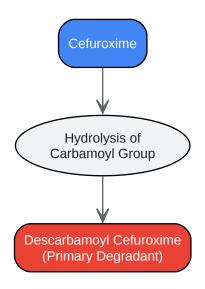


Parameter	Specification	Result
Specificity	No interference at the retention time of Descarbamoyl Cefuroxime	Conforms
Linearity (Correlation Coefficient, r²)	≥ 0.999	0.9995
Accuracy (% Recovery)	98.0% - 102.0%	99.5%
Precision (% RSD)		
- Intraday	_ ≤ 2.0%	0.85%
- Interday	≤ 2.0%	1.25%
Limit of Detection (LOD)	Signal-to-Noise Ratio of 3:1	0.05 μg/mL
Limit of Quantitation (LOQ)	Signal-to-Noise Ratio of 10:1	0.15 μg/mL

Experimental Workflow Diagram







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References







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